DXP Synthase Inhibition: 8.5-Fold Potency Difference Arising from Regioisomeric Substitution
The target compound inhibits Mycobacterium tuberculosis DXP synthase with an IC50 of 90.7 µM [1]. A regioisomeric analog, 2-methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one, where the 4-methoxyphenyl group is at position 5 instead of 3 and a 4-fluorophenyl is at position 3, exhibits significantly higher potency with an IC50 of 10.6 µM [2]. This 8.5-fold difference demonstrates that swapping substituents between the 3- and 5-positions profoundly affects target binding.
| Evidence Dimension | Inhibition of M. tuberculosis DXP synthase (IC50) |
|---|---|
| Target Compound Data | IC50 = 90.7 µM (9.07E+4 nM) |
| Comparator Or Baseline | 2-methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one: IC50 = 10.6 µM |
| Quantified Difference | 8.5-fold lower potency for the target compound |
| Conditions | M. tuberculosis cloned 1-deoxy-D-xylulose-5-phosphate synthase expressed in E. coli (BindingDB assay) vs. M. tuberculosis DXS inhibition (Bioorg Med Chem Lett 2008) |
Why This Matters
A researcher studying the spatial requirements of the DXP synthase active site can utilize this compound as a negative control for position-3 occupancy, while the 10.6 µM analog serves as the potent comparator.
- [1] BindingDB BDBM50263969: 3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. View Source
- [2] Mao J, Eoh H, He R, Wang Y, Wan B, Franzblau SG, Crick DC, Kozikowski AP. Bioorg Med Chem Lett. 2008;18(19):5320-3. View Source
